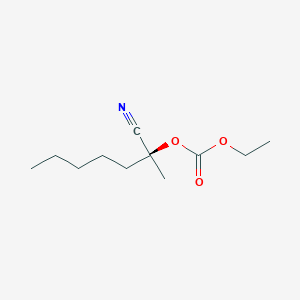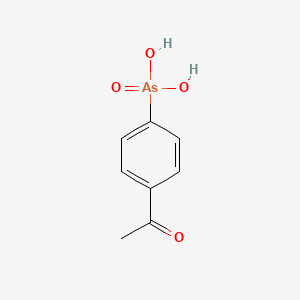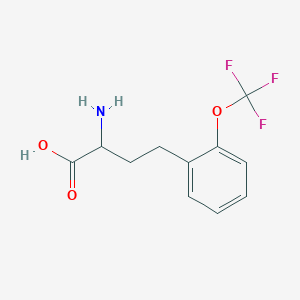
(2S)-2-Cyanoheptan-2-yl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Cyanoheptan-2-yl ethyl carbonate is an organic compound that belongs to the class of esters Esters are characterized by the presence of a carbonyl group flanked by two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Cyanoheptan-2-yl ethyl carbonate typically involves the reaction of (2S)-2-Cyanoheptan-2-ol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
(2S)−2−Cyanoheptan−2−ol+Ethyl chloroformate→(2S)−2−Cyanoheptan−2−ylethylcarbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Cyanoheptan-2-yl ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield (2S)-2-Cyanoheptan-2-ol and ethyl carbonate.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: (2S)-2-Cyanoheptan-2-ol and ethyl carbonate.
Reduction: (2S)-2-Cyanoheptan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-Cyanoheptan-2-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-Cyanoheptan-2-yl ethyl carbonate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis or reduction. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the cyano group.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Propylene carbonate: A cyclic carbonate with different physical properties and applications.
Propriétés
Numéro CAS |
917973-25-2 |
|---|---|
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
[(2S)-2-cyanoheptan-2-yl] ethyl carbonate |
InChI |
InChI=1S/C11H19NO3/c1-4-6-7-8-11(3,9-12)15-10(13)14-5-2/h4-8H2,1-3H3/t11-/m0/s1 |
Clé InChI |
NBFUGIPERWFYBT-NSHDSACASA-N |
SMILES isomérique |
CCCCC[C@@](C)(C#N)OC(=O)OCC |
SMILES canonique |
CCCCCC(C)(C#N)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)



![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)
![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)

![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)
![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)



